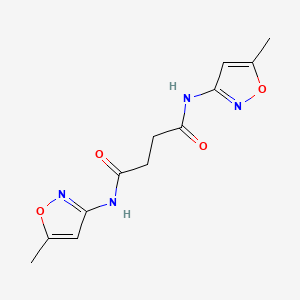
N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylcarbonyl)-2-methoxybenzohydrazide, also known as CCMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CCMB is a hydrazide derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis. N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide has been shown to bind to the ribosome, preventing the translation of mRNA into protein. This inhibition of protein synthesis ultimately leads to cell death.
Biochemical and Physiological Effects:
N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide has been shown to inhibit the growth of bacteria and fungi. N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer treatments. Additionally, N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide has been shown to have a relatively low toxicity profile, making it a safer alternative to other cancer treatments. However, there are also limitations to the use of N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide in lab experiments. For example, N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the study of N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide. One area of research could be the development of new cancer treatments based on N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide. Additionally, N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide could be studied further for its potential use in the treatment of other diseases, such as tuberculosis and Alzheimer's disease. Finally, the mechanism of action of N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide could be studied further to gain a better understanding of how it works and how it could be used in medical research.
Synthesis Methods
N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide can be synthesized using various methods, including the reaction of 2-methoxybenzohydrazide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide, which can be purified using column chromatography. Other methods of synthesis include the reaction of 2-methoxybenzohydrazide with cyclopropyl isocyanate or the reaction of 2-methoxybenzohydrazide with cyclopropylcarbonyl isothiocyanate.
Scientific Research Applications
N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide has been extensively studied for its potential applications in medical research. One of the primary areas of research has been in the development of new drugs for the treatment of cancer. N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide has been studied for its potential use in the treatment of other diseases, including tuberculosis and Alzheimer's disease.
properties
IUPAC Name |
N'-(cyclopropanecarbonyl)-2-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)12(16)14-13-11(15)8-6-7-8/h2-5,8H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDRLKJUECVCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclopropylcarbonyl)-2-methoxybenzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)


![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)



![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)
![2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-isopropylacrylamide](/img/structure/B5868689.png)

